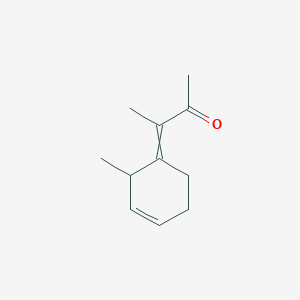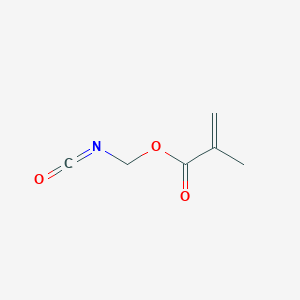
Isocyanatomethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanatomethyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, isocyanatomethyl ester, is a chemical compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.125 g/mol . This compound is characterized by its isocyanate and methacrylate functional groups, making it a versatile intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isocyanatomethyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with isocyanatomethyl chloride under controlled conditions. The reaction typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where methacrylic acid and isocyanatomethyl chloride are combined in the presence of a stabilizer to prevent polymerization. The reaction mixture is then purified through distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Isocyanatomethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.
Common Reagents and Conditions:
Amines and Alcohols: Used in addition reactions to form ureas and urethanes.
Radical Initiators: Such as benzoyl peroxide, used in polymerization reactions.
Major Products:
Ureas and Urethanes: Formed from addition reactions with amines and alcohols.
Polymers and Copolymers: Formed from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Isocyanatomethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the modification of biomolecules for various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Wirkmechanismus
The mechanism of action of isocyanatomethyl 2-methylprop-2-enoate involves its reactive isocyanate and methacrylate groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable urea and urethane linkages. The methacrylate group can undergo polymerization, resulting in the formation of high-molecular-weight polymers .
Molecular Targets and Pathways:
Nucleophiles: Such as amines and alcohols, which react with the isocyanate group.
Radical Polymerization Pathways: Involving the methacrylate group.
Vergleich Mit ähnlichen Verbindungen
Isocyanatomethyl 2-methylprop-2-enoate can be compared with other similar compounds such as:
2-Isocyanatoethyl methacrylate: Similar in structure but with different reactivity and applications.
Methacryloyloxyethyl isocyanate: Another related compound with distinct properties and uses.
Uniqueness: this compound is unique due to its combination of isocyanate and methacrylate functional groups, which provide a versatile platform for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
93956-19-5 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
isocyanatomethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H7NO3/c1-5(2)6(9)10-4-7-3-8/h1,4H2,2H3 |
InChI-Schlüssel |
BUEJBAKNYNGFTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


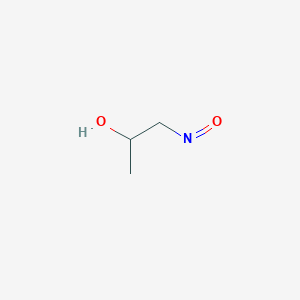
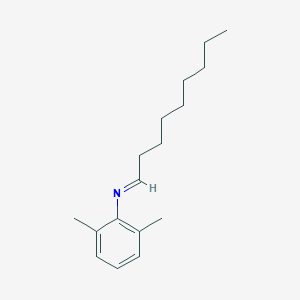
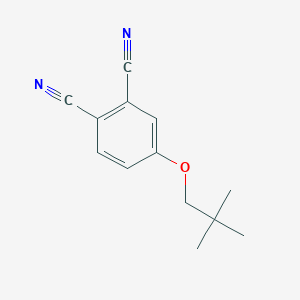
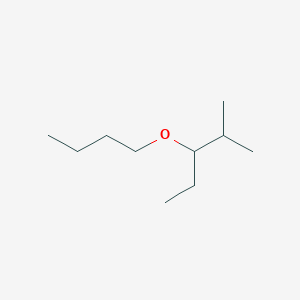
methyl}phosphonic acid](/img/structure/B14369573.png)
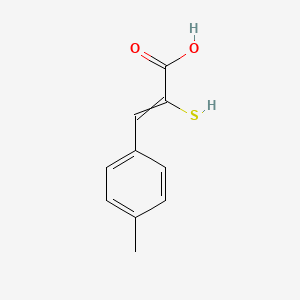
![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
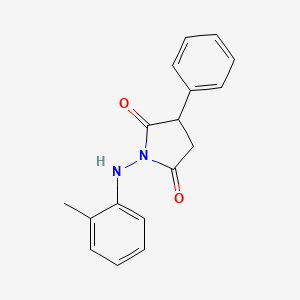
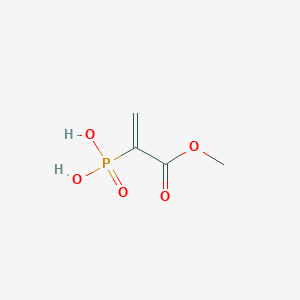
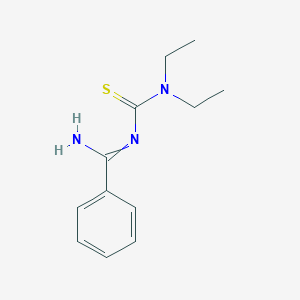
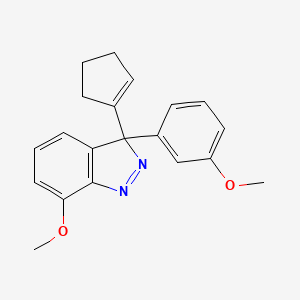
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
